molecular formula C12H17BrO3S B1402313 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene CAS No. 1372195-69-1

2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene

Cat. No.: B1402313
CAS No.: 1372195-69-1
M. Wt: 321.23 g/mol
InChI Key: BCNCIMZVAMSCOG-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene is an organic compound with the molecular formula C12H17BrO3S and a molecular weight of 321.23 g/mol . This compound is characterized by the presence of a bromine atom, two methyl groups, and a methylsulfonylpropoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene typically involves the bromination of 1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene involves its interaction with specific molecular targets. The bromine atom and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene is unique due to the presence of the methylsulfonylpropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-1,3-dimethyl-5-(3-methylsulfonylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO3S/c1-9-7-11(8-10(2)12(9)13)16-5-4-6-17(3,14)15/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNCIMZVAMSCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197529
Record name 2-Bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene
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Molecular Weight

321.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372195-69-1
Record name 2-Bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1372195-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene
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Synthesis routes and methods I

Procedure details

4-Bromo-3,5-dimethylphenol (40.00 g), 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate (72.71 g) and potassium carbonate (35.75 g) were added to N,N-dimethylformamide (400 mL), and the mixture was stirred. The mixture was heated to 70° C., stirred for 46 hr, and cooled to 5° C. Water (200 mL) was added dropwise at 10° C. or below, seed crystal (60 mg) was added, and water (400 mL) was continuously added. After stirring for 2 hr, the precipitated crystals were collected by filtration, washed with water (400 mL) and dried to give the title compound (63.08 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
72.71 g
Type
reactant
Reaction Step One
Quantity
35.75 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
crystal
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Bromo-3,5-dimethylphenol (400.0 g), 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate (727.3 g) and potassium carbonate (357.6 g) were added to N,N-dimethylformamide (4000 mL), and the mixture was stirred. The mixture was heated to 70° C., stirred for 20 hr and cooled to 5° C. Water (2000 mL) was added dropwise at 10° C. or below, seed crystal was added, and water (4000 mL) was further added. The mixture was stirred at room temperature overnight and at 10° C. or below for 2 hr. The precipitated crystals were collected by filtration, washed with water (4000 mL) and dried to give the title compound (631.0 g).
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
727.3 g
Type
reactant
Reaction Step One
Quantity
357.6 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
reactant
Reaction Step One
Name
Quantity
4000 mL
Type
solvent
Reaction Step Two
Name
Quantity
2000 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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